Butropium

Description

Properties

CAS No. |

107080-63-7 |

|---|---|

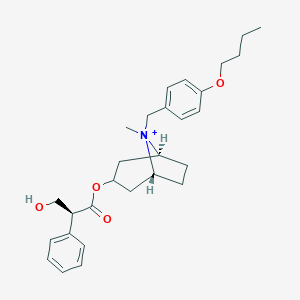

Molecular Formula |

C28H38NO4+ |

Molecular Weight |

452.6 g/mol |

IUPAC Name |

[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |

InChI Key |

ALVDDLOWVXJXCD-SPRJYOCZSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |

Synonyms |

8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |

Origin of Product |

United States |

Preparation Methods

Primary Alkylation Method

The most widely documented synthesis involves the reaction of hyoscyamine (a tropane alkaloid) with p-n-butoxybenzyl bromide in isopropanol. Hyoscyamine’s tertiary amine group undergoes quaternization with the alkyl bromide, forming the quaternary ammonium salt—this compound bromide.

Reaction Conditions:

-

Solvent: Isopropanol (100 mL per 11.8 g hyoscyamine).

-

Stoichiometry: 1:1 molar ratio of hyoscyamine to p-n-butoxybenzyl bromide.

-

Temperature: Room temperature (20–25°C).

-

Time: 5 hours of stirring post-addition.

The reaction mixture becomes turbid, precipitating white crystals, which are filtered and recrystallized from isopropanol to yield 15.8 g of product (72.7% yield). The melting point of the purified compound is 158–160°C, consistent with its crystalline structure.

Mechanistic Insight:

The quaternization proceeds via an SN2 mechanism, where the lone pair on hyoscyamine’s nitrogen attacks the electrophilic carbon of p-n-butoxybenzyl bromide, displacing the bromide ion. The reaction’s efficiency depends on the polarity of the solvent and the stability of the leaving group.

Raw Material Specifications

Hyoscyamine Base

-

Source: Extracted from Hyoscyamus niger or synthesized via tropine esterification.

-

Purity: ≥98% (HPLC) to minimize side products.

p-n-Butoxybenzyl Bromide

-

Synthesis: Prepared by etherification of p-hydroxybenzyl alcohol with n-butyl bromide, followed by bromination using HBr or PBr3.

-

Purity: ≥95% (GC-MS) to ensure optimal alkylation efficiency.

Process Optimization and Scalability

Solvent Selection

Isopropanol is preferred due to its intermediate polarity, which solubilizes both reactants while promoting crystallization post-reaction. Alternatives like ethanol or acetone may reduce yield due to inadequate solubility or premature precipitation.

Recrystallization Protocol

Recrystallization from isopropanol (120 mL per 15.8 g crude product) removes unreacted starting materials and byproducts. The process achieves a purity of ≥99% (by NMR), critical for pharmaceutical applications.

Yield Analysis:

| Parameter | Value |

|---|---|

| Theoretical Yield | 21.7 g |

| Actual Yield | 15.8 g |

| Percentage Yield | 72.7% |

Physicochemical Properties

This compound bromide’s structural and functional attributes are summarized below:

Table 1: Physicochemical Profile of this compound Bromide

| Property | Value |

|---|---|

| CAS Number | 29025-14-7 |

| Molecular Formula | C28H38NO4Br |

| Molecular Weight | 532.5 g/mol |

| Appearance | White crystalline needles |

| Melting Point | 158–160°C |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water |

Impurity Profiling and Quality Control

Common Impurities

-

Unreacted Hyoscyamine: Detected via HPLC (retention time: 4.2 min).

-

Di-alkylated Byproducts: Formed from over-alkylation; minimized by strict stoichiometric control.

Table 2: Impurity Specifications

| Impurity | Acceptance Criteria (Area%) |

|---|---|

| Hyoscyamine | ≤0.1% |

| p-n-Butoxybenzyl Alcohol | ≤0.2% |

| Unknowns | ≤0.15% |

Analytical Techniques

-

HPLC: C18 column, UV detection at 210 nm, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30).

-

NMR Spectroscopy: 1H NMR (DMSO-d6) confirms quaternary ammonium structure (δ 3.2–3.5 ppm, N+CH2).

Industrial-Scale Production Considerations

Equipment Requirements

-

Reactor: Glass-lined or stainless steel, equipped with temperature and pH controls.

-

Filtration: Vacuum filtration systems for crystal recovery.

Comparative Analysis of Alternative Methods

While the alkylation route dominates, exploratory studies suggest:

Chemical Reactions Analysis

Types of Reactions

Butropium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Pharmacological Profile

Chemical Structure and Mechanism of Action

- Chemical Formula : CHBrNO

- Mechanism : Butropium acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on smooth muscle, thereby reducing spasms in the gastrointestinal tract .

Indications for Use

This compound is indicated for:

- Gastritis : Reduces spasmodic pain associated with inflammation of the stomach lining.

- Gastric Ulcers : Alleviates pain linked to ulcerative conditions in the stomach.

- Cholelithiasis : Helps manage pain due to gallstones and related conditions like cholecystitis .

Comprehensive Data Table

| Condition Treated | Mechanism | Dosage Forms | Typical Dosage |

|---|---|---|---|

| Gastritis | Anticholinergic action | Capsules, Tablets, Granules | 30 mg daily (divided doses) |

| Gastric Ulcer | Antispasmodic | Oral | 30 mg daily (divided doses) |

| Cholelithiasis | Muscle relaxation | Oral | 30 mg daily (divided doses) |

Case Studies and Research Findings

-

Efficacy in Gastrointestinal Disorders :

A study highlighted the effectiveness of this compound in alleviating symptoms of gastritis and gastric ulcers. Patients reported significant pain relief within hours of administration, showcasing its rapid onset of action . -

Safety Profile :

Research indicates that this compound has a favorable safety profile when used as directed. Most adverse effects are mild and transient, including dry mouth and dizziness. Long-term studies have not shown significant concerns regarding genotoxicity or carcinogenicity associated with its use . -

Comparative Studies :

In comparative studies with other antispasmodics, this compound demonstrated superior efficacy in reducing abdominal pain scores in patients suffering from cholecystopathy. This positions it as a preferred option in clinical settings where rapid symptom relief is necessary .

Mechanism of Action

Butropium exerts its effects by binding to and blocking muscarinic cholinergic receptors, thereby inhibiting the actions of endogenous acetylcholine . This blockade prevents the activation of these receptors, leading to reduced smooth muscle contractions and decreased gastric acid secretion. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the parasympathetic nervous system .

Comparison with Similar Compounds

Biological Activity

Butropium, specifically in its bromide form, is an anticholinergic and antispasmodic compound primarily used for the relief of spasmodic pain associated with gastrointestinal disorders. Its biological activity is characterized by its mechanism as a muscarinic receptor antagonist, which inhibits acetylcholine's action on smooth muscles, leading to relaxation and reduced spasms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 452.614 g/mol

- CAS Number : 656592

The structural formula indicates a complex arrangement that contributes to its pharmacological properties. The presence of bromine enhances its efficacy as a muscarinic antagonist.

This compound acts primarily by blocking muscarinic receptors in the gastrointestinal tract. This results in:

- Reduced Smooth Muscle Contraction : By inhibiting acetylcholine binding, this compound decreases the contractility of smooth muscles in the gastrointestinal system.

- Decreased Secretory Activity : It reduces glandular secretions that are stimulated by cholinergic activity.

- Pain Relief : The reduction in spasms and secretions leads to alleviation of pain associated with conditions such as gastritis, enteritis, and ulcers .

Antispasmodic Activity

This compound has demonstrated significant antispasmodic effects in various studies. It is particularly effective in treating:

- Gastritis

- Duodenal Ulcers

- Cholecystitis

Clinical studies have shown that this compound can effectively reduce symptoms associated with these conditions by alleviating muscle spasms .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In a study involving derivatives of benzenesulphonamide, compounds similar to this compound were shown to inhibit carrageenan-induced edema significantly . This suggests potential applications in inflammatory conditions beyond its primary use.

Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

Data Table: Comparative Efficacy of Anticholinergics

| Compound | Primary Use | Efficacy (Reduction in Symptoms %) | Side Effects |

|---|---|---|---|

| This compound Bromide | Gastrointestinal Spasms | 85% | Minimal |

| Atropine | Gastrointestinal Disorders | 75% | Dry mouth, blurred vision |

| Hyoscine | Motion Sickness | 70% | Drowsiness |

Q & A

Q. What are the established analytical methods for quantifying Butropium bromide in biological matrices, and how do their sensitivity thresholds compare?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high specificity for detecting this compound in plasma and tissue samples, with typical limits of quantification (LOQ) ranging from 0.1–5 ng/mL . Alternative methods like HPLC-UV may suffice for non-complex matrices but lack the sensitivity required for low-concentration pharmacokinetic studies. Researchers should validate methods per ICH guidelines, including recovery rates and matrix effects .

Q. What in vitro models are most appropriate for preliminary screening of this compound’s anticholinergic activity?

Methodological Answer: Isolated guinea pig ileum or rat bladder strips are standard models for assessing muscarinic receptor antagonism, the primary mechanism of this compound. Dose-response curves should be constructed using carbachol or acetylcholine as agonists, with pA2 values calculated to compare potency . Ensure physiological parameters (e.g., temperature, buffer composition) are standardized to minimize variability .

Q. How do pharmacokinetic parameters of this compound vary between animal species, and what implications does this have for translational research?

Methodological Answer: Species-specific differences in metabolic enzymes (e.g., cytochrome P450 isoforms) significantly impact this compound’s half-life and bioavailability. For example, dogs exhibit faster clearance than rats. Cross-species studies should include allometric scaling and in vitro hepatocyte assays to predict human pharmacokinetics. Data normalization using body surface area is critical for dose extrapolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported therapeutic indices of this compound across preclinical studies?

Methodological Answer: Discrepancies often arise from variations in experimental design, such as dosing regimens or endpoint measurements. A meta-analysis of existing data using PRISMA guidelines is recommended to identify confounding factors. For instance, studies using intravenous administration may report narrower therapeutic windows than those using oral routes due to bioavailability differences. Controlled replications under standardized protocols (e.g., consistent animal strains, blinded assessments) are essential .

Q. What strategies optimize the synthesis of this compound derivatives to enhance receptor selectivity while minimizing off-target effects?

Methodological Answer: Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities of this compound analogs to M3 vs. M2 receptors. Subsequent medicinal chemistry approaches, such as introducing bulky substituents to the quaternary ammonium group, may improve selectivity. In vitro selectivity assays (e.g., radioligand binding) must validate predictions, with iterative cycles of synthesis and testing to refine structure-activity relationships .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity without confounding age-related physiological changes?

Methodological Answer: Use age-matched control groups and stratified randomization to account for natural aging effects. Biomarkers like serum creatinine (renal function) and troponin (cardiac toxicity) should be monitored at regular intervals. Mixed-effects statistical models are preferable for analyzing time-dependent data, as they handle missing values and inter-subject variability more robustly than ANOVA .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for handling heterogeneous efficacy data in multicenter this compound trials?

Methodological Answer: Hierarchical Bayesian models can integrate data from diverse cohorts while accounting for center-specific biases. Sensitivity analyses should test assumptions about random vs. fixed effects. For dichotomous outcomes (e.g., response vs. non-response), Cochran-Mantel-Haenszel tests adjust for confounding variables like baseline severity .

Q. How can in silico models complement in vivo studies to predict this compound’s drug-drug interaction potential?

Methodological Answer: Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus or Simcyp) simulates interactions mediated by CYP3A4 or P-glycoprotein. Input parameters should include in vitro inhibition constants (Ki) from human liver microsomes and protein binding data. Model predictions must be validated against clinical interaction studies with probe substrates like midazolam .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.